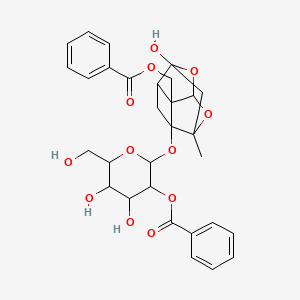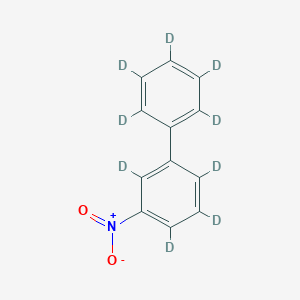
2'-O-苯甲酰芍药苷
描述
2’-O-Benzoylpaeoniflorin is a natural compound derived from the roots of Paeonia lactiflora, a traditional Chinese medicinal herb. It belongs to the class of monoterpene glycosides and is known for its potential therapeutic properties, particularly in the treatment of inflammatory and cardiovascular diseases .
科学研究应用
2’-O-Benzoylpaeoniflorin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of monoterpene glycosides and their derivatives.
Biology: It is studied for its effects on cellular processes, including apoptosis and inflammation.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, cardiovascular diseases, and sepsis.
作用机制
- Its primary targets include key mediators of inflammation, such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2 .
- It achieves this by suppressing the phosphorylation of NF-κB and mitogen-activated protein kinases (MAPKs) in inflamed endothelial cells and macrophages .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
2’-O-Benzoylpaeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) . These interactions are primarily inhibitory, leading to a reduction in the expression of pro-inflammatory mediators. Additionally, 2’-O-Benzoylpaeoniflorin has been shown to decrease the activity of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) .
Cellular Effects
2’-O-Benzoylpaeoniflorin exerts significant effects on various cell types and cellular processes. In endothelial cells and macrophages, it has been observed to mitigate inflammation by inhibiting the activation of NF-κB and mitogen-activated protein kinases (MAPKs) . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by reducing the levels of pro-inflammatory cytokines and enhancing anti-inflammatory responses .
Molecular Mechanism
The molecular mechanism of 2’-O-Benzoylpaeoniflorin involves its binding interactions with key biomolecules. It inhibits the phosphorylation of NF-κB and MAPKs, thereby preventing the transcription of pro-inflammatory genes . This compound also modulates enzyme activity, leading to decreased production of inflammatory mediators such as iNOS, TNF-α, and IL-6 . These actions collectively contribute to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-O-Benzoylpaeoniflorin have been studied over various time frames. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 2’-O-Benzoylpaeoniflorin maintains its anti-inflammatory properties and continues to modulate cellular functions effectively .
Dosage Effects in Animal Models
The effects of 2’-O-Benzoylpaeoniflorin vary with different dosages in animal models. At lower doses, it significantly reduces cytokine levels and mitigates lung tissue damage in sepsis models . At higher doses, there may be potential toxic or adverse effects, although specific thresholds and toxicities have not been extensively documented .
Metabolic Pathways
2’-O-Benzoylpaeoniflorin is involved in several metabolic pathways, including the arachidonic acid metabolism pathway . It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and altering metabolite levels. These interactions contribute to its overall biochemical and therapeutic effects .
Transport and Distribution
Within cells and tissues, 2’-O-Benzoylpaeoniflorin is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that the compound reaches its site of action effectively .
Subcellular Localization
The subcellular localization of 2’-O-Benzoylpaeoniflorin is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows it to exert its effects efficiently within the cellular environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Benzoylpaeoniflorin typically involves the benzoylation of paeoniflorin. The reaction is carried out by treating paeoniflorin with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete benzoylation .
Industrial Production Methods: Industrial production of 2’-O-Benzoylpaeoniflorin involves the extraction of paeoniflorin from the roots of Paeonia lactiflora, followed by its chemical modification through benzoylation. The process includes steps such as solvent extraction, purification, and crystallization to obtain high-purity 2’-O-Benzoylpaeoniflorin .
化学反应分析
Types of Reactions: 2’-O-Benzoylpaeoniflorin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where the benzoyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-O-Benzoylpaeoniflorin, each with distinct chemical and biological properties .
相似化合物的比较
Paeoniflorin: The parent compound of 2’-O-Benzoylpaeoniflorin, known for its anti-inflammatory and immunomodulatory effects.
Albiflorin: Another monoterpene glycoside with similar biological activities.
Galloylpaeoniflorin: A derivative with additional galloyl groups, exhibiting enhanced bioactivity.
Uniqueness: 2’-O-Benzoylpaeoniflorin is unique due to its benzoyl group, which enhances its lipophilicity and bioavailability compared to its parent compound, paeoniflorin. This modification allows for better therapeutic efficacy and a broader range of biological activities .
属性
IUPAC Name |
[3-[3-benzoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-37-23(34)16-8-4-2-5-9-16)40-25-22(21(33)20(32)18(13-31)38-25)39-24(35)17-10-6-3-7-11-17/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPYOTHXDUDQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)OC(=O)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




